methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDPCBVSHGKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation, where the acetyl group is introduced to the tetrahydropyran ring. The resulting product is then esterified with methanol to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has been identified as a potential inhibitor of the AKT signaling pathway, which plays a crucial role in cell growth and survival. The PI3K/AKT/mTOR pathway is often dysregulated in various cancers, making it a target for therapeutic intervention. Studies have shown that compounds related to this compound exhibit potent AKT inhibitory activity, suggesting their potential use in treating cancers such as breast, colorectal, and ovarian cancers .
1.2 Mechanism of Action
The mechanism involves the inhibition of AKT phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells. This action is particularly relevant for cancers where the PI3K/AKT/mTOR pathway is hyperactivated .
Synthetic Applications
2.1 Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as Michael addition and cyclization processes .
2.2 Case Studies on Synthesis
- Synthesis of Piperidine Derivatives : A study detailed the use of this compound in synthesizing piperidine derivatives that showed promising biological activity against specific targets .
- Benzofuranone Production : Another research highlighted its role in producing benzofuranones through regioselective synthesis, showcasing its utility in developing complex organic molecules .
Table 1: Summary of Cancer Types Targeted by Methyl 4-Acyltetrahydro-2H-pyran-4-carboxylate
Table 2: Synthetic Applications
Conclusion and Future Directions
This compound presents significant potential in both medicinal and synthetic chemistry. Its ability to inhibit critical pathways involved in cancer progression opens avenues for developing novel therapeutics. Furthermore, its versatility as a synthetic intermediate can facilitate the creation of diverse chemical entities.
Future research should focus on optimizing the synthesis processes and exploring additional biological activities of this compound, particularly in combination therapies targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The carboxylate ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing substituent variations and their implications:
Key Observations:
Ester Group Variations: The methyl ester (110238-91-0) and ethyl ester (96835-17-5) analogs differ in lipophilicity and hydrolysis rates. Ethyl esters typically exhibit slower enzymatic degradation compared to methyl esters, which may influence bioavailability in drug design .
Carboxylic Acid vs. Ester :
- 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (233276-38-5) has a carboxylic acid group instead of an ester, increasing polarity and hydrogen-bonding capacity. This enhances solubility in aqueous media but reduces membrane permeability .
Such modifications are common in protease inhibitors and kinase-targeting drugs .
Research Findings and Implications
Structural Similarity and Bioactivity :
- Compounds with similarity scores >0.90 (e.g., 233276-38-5 at 0.96) are likely to share pharmacological targets with the target compound. For instance, tetrahydro-2H-pyran carboxylates are prevalent in antiviral and anti-inflammatory agents .
- The acetyl group in the target compound may enhance binding to enzymes like acetyltransferases or esterases, as seen in prodrug designs .
Synthetic Utility :
- Ethyl and methyl esters (e.g., 96835-17-5, 110238-91-0) serve as intermediates in synthesizing more complex heterocycles. Their reactivity under basic or acidic conditions can be tailored for selective hydrolysis or transesterification .
Physicochemical Properties: Amino-substituted derivatives (e.g., 1542711-49-8) exhibit higher water solubility (logP ~0.5) compared to acetylated or alkylated analogs (logP ~1.5–2.0), influencing their ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
Patent Relevance: Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (1343352-06-6) is documented in pharmaceutical patents, underscoring the scaffold’s relevance in drug discovery for central nervous system disorders .
Q & A
Q. What are the common synthetic routes for methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate, and what reagents/conditions are typically employed?
this compound can be synthesized via multi-step reactions involving tetrahydropyran derivatives. Key steps include:
- Oxidation/Reduction : Use of potassium permanganate or chromium trioxide for oxidation to ketones/carboxylic acids, and lithium aluminum hydride for reduction to alcohols .
- Substitution : Halogenation or alkylation under UV light or catalytic conditions to introduce functional groups .
- Esterification/Acetylation : Reaction of tetrahydropyran-4-carboxylic acid derivatives with methanol/acetic anhydride under acidic or basic conditions. For example, methyl ester formation via refluxing with methyl halides or using dehydrating agents like thionyl chloride .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Purification : Column chromatography (silica gel, pentane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Validation :
- HPLC/GC : Assess purity (>95% typical) using retention time comparisons .
- Melting Point/Boiling Point : Physical constants (e.g., bp ~196.8°C) confirm consistency with literature .
- Spectral Data : Cross-validate with NMR (¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 144.17 for molecular ion) .
Q. What are the standard protocols for characterizing this compound’s stability under varying storage conditions?
- Stability Tests :
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under catalytic asymmetric conditions?
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in acetylation/esterification steps to enhance enantioselectivity .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to improve reaction kinetics .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
Q. How to resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOESY or DEPT signals)?
- Multi-Technique Cross-Validation :
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction pathways?
- DFT/Molecular Dynamics : Model transition states for acetylation/ring-opening reactions to identify energy barriers .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug design applications .
- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to propose synthetic routes or byproduct profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
